N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a structurally complex molecule featuring a 1,1-dioxothiazinan ring fused to a phenyl group, a morpholine-substituted ethylamine chain, and an ethanediamide linker. This compound’s design incorporates motifs common in medicinal chemistry, such as the sulfonamide-like thiazinan ring (providing metabolic stability) and the morpholine moiety (enhancing solubility and bioavailability).
Properties
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c23-17(19-7-9-21-10-12-27-13-11-21)18(24)20-15-3-5-16(6-4-15)22-8-1-2-14-28(22,25)26/h3-6H,1-2,7-14H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESWRJIFCLABPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is the reaction of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 2-(morpholin-4-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Thiazinan vs. Thiazolidinone/Triazole Systems
- Thiazinan (1,1-dioxo): The 1,1-dioxothiazinan ring in the target compound is electron-deficient due to the sulfone group, which may enhance binding to enzymes via polar interactions. This contrasts with thiazolidinone derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide in ), where the carbonyl group facilitates hydrogen bonding but lacks the sulfone’s strong electron-withdrawing effect .
- Triazole Systems: Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit tautomerism (thione vs. thiol forms), which influences their reactivity and bioavailability.
Substituent Effects
Morpholine vs. Other Amine Groups
- The morpholine-ethyl group in the target compound likely improves water solubility compared to analogs with simple alkylamines (e.g., N-benzylethane-1,2-diamine derivatives in ). Morpholine’s oxygen atom enhances hydrogen-bonding capacity, as seen in the antineoplastic agent 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea (), where the morpholineethoxy group contributes to target affinity .
- In contrast, compounds like N-{2-[2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide () replace morpholine with fluorophenyl/methoxyphenyl groups, prioritizing lipophilicity over solubility .
Ethanediamide Linker
The ethanediamide (oxalamide) linker in the target compound is a rigid, planar moiety that may facilitate π-π stacking with aromatic residues in biological targets. This contrasts with more flexible linkers (e.g., S-alkylated triazoles in ), which offer conformational mobility but reduced target specificity .
Spectral Data Comparison
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects based on available research findings.
Structural Overview
The compound features a thiazinan ring, a phenyl group, and an ethanediamide functional group. The unique combination of these structural elements contributes to its biological activity. Below is a summary of its structural characteristics:
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 353.46 g/mol |
| Functional Groups | Thiazinan ring, ethanediamide |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiazinan Ring: Starting materials are reacted under controlled conditions using reagents like hydrogen peroxide for oxidation.
- Coupling Reaction: The thiazinan derivative is coupled with morpholine derivatives to form the final product.
- Purification: Techniques such as recrystallization or chromatography are employed to isolate and purify the compound.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The presence of the sulfonamide group in the thiazinan structure may enhance this activity by inhibiting bacterial enzymes critical for cell wall synthesis. Preliminary studies suggest that this compound may show effectiveness against various bacterial strains.
Anticancer Potential
The anticancer properties of sulfonamide derivatives have been well-documented. The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition: Interference with enzymes involved in cancer cell metabolism.
- Receptor Modulation: Binding to specific receptors that regulate cell proliferation and apoptosis.
The proposed mechanism involves:
- Binding Affinity: The compound may bind to target enzymes or receptors due to its unique structural features.
- Inhibition of Key Pathways: By modulating enzymatic activity or receptor signaling pathways, it could lead to reduced cell viability in microbial or cancerous cells.
Q & A
Q. What are the recommended synthetic pathways and optimization strategies for N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide?
The synthesis of this compound involves multi-step reactions, including:
- Amide coupling : Formation of the ethanediamide backbone via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .
- Thiazinane ring functionalization : Sulfonation or oxidation steps to achieve the 1,1-dioxo moiety, requiring precise temperature control (e.g., 0–5°C for sulfonation) and anhydrous solvents (e.g., DCM or THF) .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the final product .
Optimization Tip: Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization and adjust stoichiometry of morpholine derivatives to avoid side products .
Q. How should researchers evaluate the chemical stability of this compound under varying experimental conditions?
Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by LC-MS analysis to identify hydrolysis products (e.g., cleavage of the ethanediamide bond) .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .
- Light sensitivity : Expose solid and dissolved samples to UV (254 nm) and visible light, comparing degradation kinetics via NMR or HPLC .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to resolve signals from the thiazinane (δ 3.5–4.0 ppm) and morpholine (δ 2.4–3.2 ppm) moieties .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
- HPLC-PDA : Purity assessment using a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) at 254 nm .
Advanced Research Questions
Q. How can researchers identify biological targets or mechanisms of action for this compound?
- In silico docking : Use software like AutoDock Vina to model interactions with proteins containing sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms) .
- Cellular assays : Perform kinase inhibition profiling (e.g., Eurofins KinaseProfiler™) to screen for activity against MAPK or PI3K pathways, given the morpholine group’s affinity for ATP-binding sites .
- SPR-based binding studies : Immobilize recombinant targets (e.g., GPCRs) on a Biacore chip to measure real-time binding kinetics (K, k/k) .
Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with strict controls for cytotoxicity (MTT assay) and off-target effects (e.g., ROS detection) .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies (e.g., oxidation of the thiazinane ring) .
- Structural analogs comparison : Synthesize derivatives (e.g., replacing morpholine with piperidine) to isolate pharmacophore contributions (see Table 1) .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
- Substituent modification : Replace the phenyl group with fluorinated or methylated analogs to enhance lipophilicity (logP) and blood-brain barrier penetration .
- Bioisosteric replacement : Substitute the ethanediamide linker with a urea or thiourea group to modulate hydrogen-bonding interactions .
- In vivo pharmacokinetics : Administer analogs to rodent models and measure plasma half-life (t) and tissue distribution via LC-MS .
Methodological Challenges and Solutions
Q. How should researchers address low yields during scale-up synthesis?
- Flow chemistry : Implement continuous flow reactors for amide coupling steps to improve mixing and heat transfer, reducing side reactions .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling steps, optimizing ligand ratios and solvent polarity .
Q. What advanced analytical techniques are suitable for identifying degradation products?
- LC-QTOF-MS : Combine with molecular networking (GNPS platform) to annotate unknown degradants .
- X-ray crystallography : Resolve crystal structures of degradation byproducts to confirm regioselective oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
